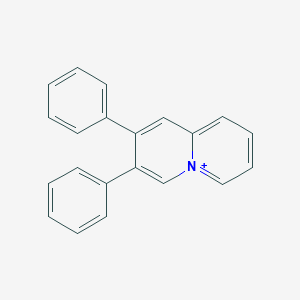![molecular formula C21H26N2O6S2 B280573 Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "BME-4" and has been studied for its ability to modulate various biological processes.
Wirkmechanismus
The mechanism of action of BME-4 is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cellular processes such as DNA synthesis and repair. BME-4 has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BME-4 has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, BME-4 has been shown to have anti-inflammatory and antioxidant effects. BME-4 has also been found to modulate the immune system, specifically by increasing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BME-4 in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, BME-4 has been found to have low toxicity in animal studies. However, one of the limitations of using BME-4 in lab experiments is its limited solubility in water, which can make it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several future directions for research on BME-4. One area of research is the development of more efficient synthesis methods for BME-4. Additionally, further studies are needed to fully understand the mechanism of action of BME-4 and its potential applications in various fields such as immunology and neurobiology. Furthermore, the use of BME-4 in combination with other anti-cancer drugs is an area of research that is worth exploring. Finally, the development of BME-4 analogs with improved solubility and bioavailability is an area of research that could lead to the development of more effective drugs for the treatment of cancer and other diseases.
Conclusion:
BME-4 is a promising compound that has potential applications in various fields such as cancer biology, immunology, and neurobiology. While the mechanism of action of BME-4 is not fully understood, it has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. Further research is needed to fully understand the potential of BME-4 and its analogs in the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of BME-4 involves the reaction of 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with bis(2-chloroethyl) sulfide in the presence of a base such as triethylamine. The reaction yields BME-4 as a yellow solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
BME-4 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer biology. BME-4 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BME-4 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C21H26N2O6S2 |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
bis(2-methylsulfanylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O6S2/c1-13-17(20(24)28-8-10-30-3)19(15-6-5-7-16(12-15)23(26)27)18(14(2)22-13)21(25)29-9-11-31-4/h5-7,12,19,22H,8-11H2,1-4H3 |
InChI-Schlüssel |
ZVHDJJCLDWVWDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCSC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
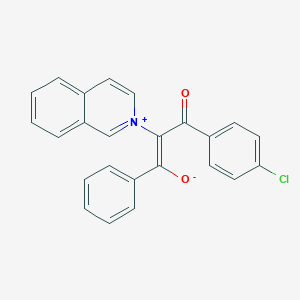

![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
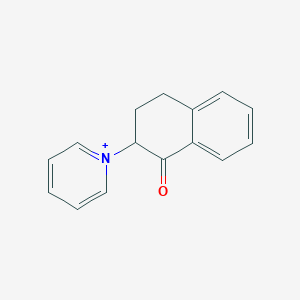
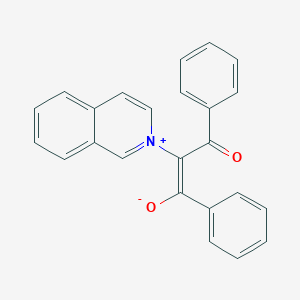
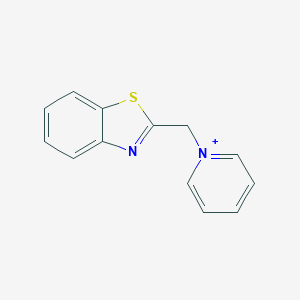
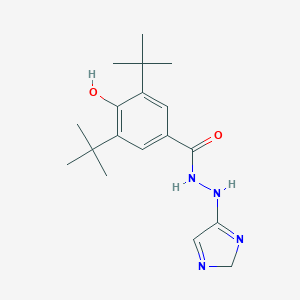
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
